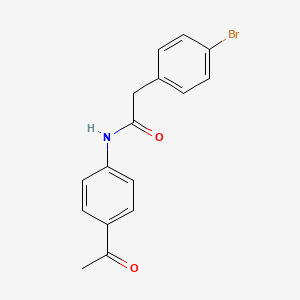

N-(4-acetylphenyl)-2-(4-bromophenyl)acetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N-(4-acetylphenyl)-2-(4-bromophenyl)acetamide often involves multi-step organic reactions, including acetylation, bromination, and amide bond formation. For example, compounds with related structures have been synthesized through reactions involving ethyl 2-(2-isopropylphenoxy)acetic acid, 2-diaminobenzene, and other reagents under controlled conditions (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of similar compounds is often characterized by techniques such as X-ray crystallography, which reveals the dihedral angles between different phenyl rings and the acetamide group, indicating the spatial arrangement of the molecule's atoms (Praveen et al., 2013). These studies highlight the importance of hydrogen bonding and other intermolecular interactions in the solid-state structure.

Chemical Reactions and Properties

Chemical properties of N-(4-acetylphenyl)-2-(4-bromophenyl)acetamide derivatives include their reactivity towards various chemical reagents. For instance, the reductive carbonylation of nitrobenzene derivatives to form acetamides demonstrates the compound's ability to undergo transformation under specific conditions, contributing to the synthesis of pharmacologically relevant molecules (Vavasori et al., 2023).

Wissenschaftliche Forschungsanwendungen

Understanding Chemical Compounds in Research

Scientific research delves into understanding the properties, applications, and effects of chemical compounds through various approaches. Studies may focus on the compound's potential therapeutic uses, its environmental impact, mechanisms of action, and interactions with biological systems. For example, research on acetaminophen (a well-known analgesic) explores its adsorption from water, highlighting environmental protection efforts and the mechanisms involved in removing pharmaceutical pollutants from water sources (Igwegbe et al., 2021).

Environmental Impact and Removal Strategies

The environmental impact of pharmaceuticals, including the processes for their removal from water, is a significant area of research. Studies address the efficiency of various adsorbents in eliminating pollutants like acetaminophen from water, investigating the mechanisms of action and optimizing removal strategies to protect aquatic environments and human health (Vo et al., 2019).

Metabolism and Toxicity Studies

Understanding the metabolism and potential toxicity of compounds is crucial for assessing their safety and therapeutic potential. Research into the metabolism of paracetamol (acetaminophen) and its genetic differences showcases the complexity of drug metabolism and its implications for individual susceptibility to toxicity (Zhao & Pickering, 2011).

Therapeutic Uses and Mechanisms of Action

Exploring the therapeutic uses and mechanisms of action of chemical compounds contributes to the development of new treatments and understanding of their effects on biological systems. For instance, the review of acetaminophen's analgesic effects offers insights into its known and novel mechanisms of action, highlighting its role in pain management and the ongoing research to fully understand its analgesic properties (Ohashi & Kohno, 2020).

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)-2-(4-bromophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO2/c1-11(19)13-4-8-15(9-5-13)18-16(20)10-12-2-6-14(17)7-3-12/h2-9H,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOYWIWMBXSKGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

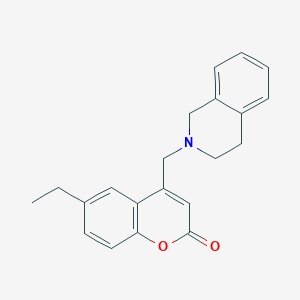

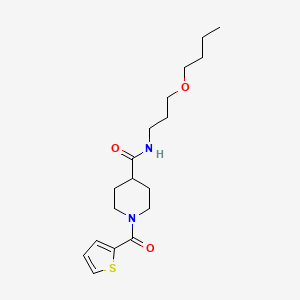

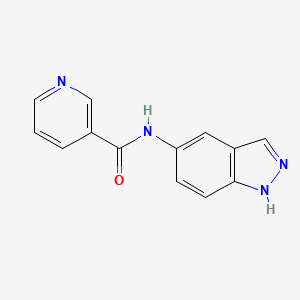

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-[(2-chloro-4-nitrophenyl)thio]propanoyl}amino)benzamide](/img/structure/B4622088.png)

![2-[(5-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4622090.png)

![dimethyl 2-[(4-isopropylbenzoyl)amino]terephthalate](/img/structure/B4622096.png)

![1-[(4-butylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4622104.png)

![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide](/img/structure/B4622105.png)

![N-(3,4-dimethylphenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4622114.png)

![2-[(4-methyl-2-pyrimidinyl)thio]-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4622116.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4622120.png)

![ethyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4622142.png)

![5-oxo-5-[(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]pentanoic acid](/img/structure/B4622143.png)

![2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4622170.png)